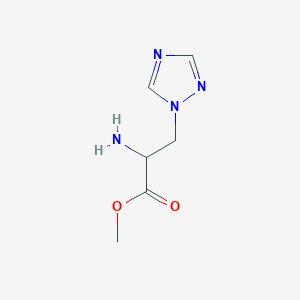
N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride
Overview
Description
“N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride” is a chemical compound with the CAS Number: 1210224-02-4 . It has a molecular weight of 295.21 and its IUPAC name is N-(1-ethyl-1H-pyrazol-4-yl)-4-piperidinecarboxamide dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N4O.2ClH/c1-2-15-8-10 (7-13-15)14-11 (16)9-3-5-12-6-4-9;;/h7-9,12H,2-6H2,1H3, (H,14,16);2*1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Medicinal Chemistry: Soluble Epoxide Hydrolase Inhibition
“N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride” has been studied for its potential as a soluble epoxide hydrolase (sEH) inhibitor . sEH inhibitors are a class of compounds that can regulate blood pressure and have anti-inflammatory properties. The compound’s ability to inhibit sEH could make it valuable in the development of new therapies for hypertension and inflammatory diseases.
Organic Synthesis: Pyrazole Derivatives
The pyrazole ring present in this compound is a versatile structure in organic synthesis, acting as both a directing and transforming group . Pyrazole derivatives are found in various small molecules with a wide range of agricultural and pharmaceutical activities, making this compound a significant precursor in synthetic organic chemistry.
Material Science: Advanced Functional Materials
In material science, the compound’s structural features could be utilized to create advanced functional materials. Its molecular framework might be incorporated into polymers or coatings to impart specific chemical properties, such as increased durability or reactivity .
Environmental Science: Ecotoxicology Studies
The compound’s safety profile and environmental impact are crucial for its application in any field. Ecotoxicology studies could utilize this compound to understand the effects of new chemicals on ecosystems and to develop safer alternatives .
Biochemistry: Enzyme Interaction Studies
Biochemists could explore the interactions between “N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride” and various enzymes. This research could reveal insights into enzyme mechanisms and lead to the discovery of new biochemical pathways .
Pharmacology: Drug Development
The piperidine moiety is a common feature in many pharmaceuticals. Research into the pharmacological applications of this compound could lead to the development of new drugs, especially considering its potential role as an sEH inhibitor, which could have cardiovascular and anti-inflammatory benefits .
Mechanism of Action
While the specific mechanism of action for “N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride” is not available, it’s worth noting that piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
N-(1-ethylpyrazol-4-yl)piperidine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-2-15-8-10(7-13-15)14-11(16)9-3-5-12-6-4-9;;/h7-9,12H,2-6H2,1H3,(H,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEVIBUIAHRDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1419511.png)







![Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B1419525.png)

![3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1419527.png)